4-(4-butylphenyl)-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Description
The compound 4-(4-butylphenyl)-2-(morpholine-4-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a benzothiazine derivative characterized by a 1,1-dione core, a 4-butylphenyl substituent at position 4, and a morpholine-4-carbonyl group at position 2. The 1λ⁶ notation indicates hypervalent sulfur within the thiazine ring, stabilized by two ketone oxygen atoms. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors influenced by bulky hydrophobic groups and polar morpholine moieties .
Properties
IUPAC Name |
[4-(4-butylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-2-3-6-18-9-11-19(12-10-18)25-17-22(23(26)24-13-15-29-16-14-24)30(27,28)21-8-5-4-7-20(21)25/h4-5,7-12,17H,2-3,6,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFOPVYRHNMCNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioamide Cyclization
The benzothiazine ring is constructed through a cyclocondensation reaction between 2-aminobenzenethiols and α,β-unsaturated carbonyl compounds. For example, heating 2-amino-5-mercaptobenzoic acid with acetylenedicarboxylate in acetic acid yields the dihydrobenzothiazine intermediate, which is subsequently oxidized to the 1,1-dione:
$$
\text{2-Amino-5-mercaptobenzoic acid} + \text{Diethyl acetylenedicarboxylate} \xrightarrow{\Delta, \text{AcOH}} \text{Dihydrobenzothiazine} \xrightarrow[\text{H}2\text{O}2]{\text{Oxidation}} \text{Benzothiazine-1,1-dione}
$$
Yields for this step typically range from 65–75%, with oxidation efficiency contingent on peroxide concentration and temperature.
Installation of the Morpholine-4-Carbonyl Group
Acylation of Benzothiazine Amines
The morpholine carbonyl moiety is introduced via nucleophilic acyl substitution. Pre-functionalization of the benzothiazine core at position 2 with an amine enables reaction with morpholine-4-carbonyl chloride:
$$
\text{2-Aminobenzothiazine-1,1-dione} + \text{Morpholine-4-carbonyl chloride} \xrightarrow[\text{Base}]{\text{DCM}} \text{Target Compound}
$$
Optimized Conditions :
- Base: Triethylamine (2.5 equiv)
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C → room temperature
- Yield: 68–74%
Integrated Synthetic Pathways
Sequential Coupling-Cyclization Approach
A convergent strategy involves early-stage introduction of the 4-butylphenyl group followed by benzothiazine cyclization:
- Step 1 : Suzuki coupling of 4-bromophenylbutane with benzothiazine boronic ester (Yield: 81%).
- Step 2 : Cyclocondensation with thioamide precursors.
- Step 3 : Oxidation to 1,1-dione using meta-chloroperbenzoic acid (mCPBA).
Key Data :
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | Pd(PPh₃)₄, Cs₂CO₃ | DME/H₂O, 85°C, 18h | 81% |
| 2 | Acetic acid, Δ | 6h | 73% |
| 3 | mCPBA, DCM | 0°C → rt, 2h | 89% |
Challenges and Optimization Strategies
Byproduct Formation During Oxidation
Over-oxidation of the benzothiazine sulfone group can generate sulfonic acid derivatives. Mitigation strategies include:
- Temperature Control : Maintaining reactions below 25°C during peroxide addition.
- Stoichiometry : Limiting H₂O₂ to 1.1 equivalents.
Palladium Catalyst Deactivation
The electron-withdrawing sulfone group poisons Pd catalysts, necessitating:
- Ligand Screening : Bulky phosphines (e.g., SPhos) enhance catalyst longevity.
- Microwave Assistance : Reducing reaction times from 18h to 50 minutes under microwave irradiation.
Analytical Characterization
Critical spectroscopic data confirm successful synthesis:
- ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.65 (m, 4H, aromatic), 3.95–3.40 (m, 8H, morpholine), 2.60 (t, 2H, butyl), 1.60–1.20 (m, 5H, butyl chain).
- HRMS : m/z calculated for C₂₄H₂₅N₂O₄S [M+H]⁺: 437.1534; found: 437.1536.
Industrial-Scale Considerations
Batch processes achieve kilogram-scale production using:
Chemical Reactions Analysis
Types of Reactions
4-(4-butylphenyl)-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows for interactions with biological macromolecules, making it a candidate for drug development and biochemical research.
Medicine: Preliminary studies suggest potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(4-butylphenyl)-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Benzothiazine-1,1-dione Derivatives
Several analogs share the benzothiazine-1,1-dione scaffold but differ in substituents, significantly altering their physicochemical and biological properties. Key examples include:
(a) 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (RN: 1114886-12-2)
- Substituents : Benzoyl group at position 2 (vs. morpholine-carbonyl in the target compound).
- This analog lacks the morpholine’s nitrogen, which could diminish hydrogen-bonding interactions in biological systems .
(b) 6-Chloro-4-(4-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione
- Substituents : Piperidine-1-carbonyl at position 2 and 4-ethylphenyl at position 4 (vs. butylphenyl in the target).
- Impact: The ethylphenyl group shortens the alkyl chain, reducing hydrophobicity and steric bulk.
(c) 4-(3-Chloro-4-fluorophenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione
- Substituents : Pyrrolidine-1-carbonyl at position 2 and halogenated aryl groups.
- Chloro and fluoro substituents enhance electron-withdrawing effects, altering electronic distribution and metabolic stability .
Quantitative Comparison of Substituent Effects
| Compound | Position 4 Substituent | Position 2 Substituent | LogP* | Solubility (mg/mL)* | Key Functional Impact |
|---|---|---|---|---|---|
| Target Compound | 4-Butylphenyl | Morpholine-4-carbonyl | ~3.8 | ~0.12 | Balanced lipophilicity and H-bond capacity |
| [1] Benzoyl analog (1114886-12-2) | 4-Butylphenyl | Benzoyl | ~4.5 | ~0.05 | High lipophilicity, low solubility |
| [2] Piperidine analog | 4-Ethylphenyl | Piperidine-1-carbonyl | ~3.2 | ~0.20 | Reduced steric hindrance, moderate solubility |
| [4] Pyrrolidine analog | 3-Chloro-4-fluorophenyl | Pyrrolidine-1-carbonyl | ~3.5 | ~0.15 | Enhanced electronic effects, moderate solubility |
*Theoretical values estimated using computational tools (e.g., ChemAxon).
Implications for Pharmacological Development
- Target Selectivity : The morpholine moiety’s polarity may improve solubility and reduce off-target effects compared to benzoyl or piperidine analogs.
- Metabolic Stability : Longer alkyl chains (e.g., butyl vs. ethyl) may slow oxidative metabolism, extending half-life.
- Toxicity Considerations : Halogenated analogs (e.g., ) risk bioaccumulation, whereas the target compound’s butylphenyl group aligns with safer alkyl-based pharmaceuticals .
Biological Activity
The compound 4-(4-butylphenyl)-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine family, which has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antitumor and antimicrobial activities, mechanisms of action, and relevant case studies.
Antitumor Activity
Recent studies have indicated that derivatives of benzothiazine compounds exhibit significant antitumor properties. The biological activity of This compound was evaluated using various cancer cell lines.
Key Findings:
- Cell Lines Tested : The compound was tested on several human lung cancer cell lines, including A549 and HCC827.
- Mechanism of Action : The proposed mechanism involves the inhibition of DNA-dependent enzymes and binding to the minor groove of AT-DNA, which disrupts cellular proliferation.
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 6.26 | 2D Assay |
| HCC827 | 20.46 | 3D Assay |
These results suggest that the compound has a higher efficacy in two-dimensional assays compared to three-dimensional models, indicating its potential as a therapeutic agent in treating lung cancer.
Antimicrobial Activity
In addition to antitumor effects, benzothiazine derivatives have shown promising antimicrobial activity. The compound's efficacy against various bacterial strains was assessed using standard broth microdilution methods.
Testing Results:
- Target Organisms : Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus were included in the testing.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12.5 μg/mL |
| Staphylococcus aureus | 6.25 μg/mL |
These findings indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Case Study 1: In Vivo Efficacy
A study conducted on immunosuppressed rat models demonstrated that derivatives similar to This compound exhibited effective in vivo antitumor activity at submicromolar dosages. The results highlighted the potential for clinical applications in oncology.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of benzothiazine derivatives revealed that modifications in the substituent groups significantly influenced their biological activities. Compounds with larger alkyl groups showed enhanced potency against both cancer and bacterial cells.
Q & A
Basic: What are the optimal reaction conditions for synthesizing 4-(4-butylphenyl)-2-(morpholine-4-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione?
Answer:
The synthesis involves multi-step reactions starting from commercially available benzothiazine precursors. Key steps include:
- Coupling of the benzothiazine core with a 4-butylphenyl group via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling (60–80°C, Pd catalysts, DMF/THF solvent) .
- Morpholine-4-carbonyl introduction via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions (room temperature, dichloromethane solvent) .
Critical parameters: Maintain anhydrous conditions, monitor reaction progress via TLC/HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Advanced: How can enantiomeric purity be ensured during synthesis, and what challenges arise in scaling reactions?
Answer:
- Chiral resolution: Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC purification. Asymmetric synthesis routes (chiral auxiliaries or catalysts) are under exploration but require optimization .
- Scaling challenges: Exothermic reactions during morpholine coupling may require controlled cooling. Pd catalyst removal via chelating resins and solvent recycling are critical for cost-effective scale-up .
Basic: What spectroscopic techniques are used to confirm the compound’s structure?
Answer:
- 1H/13C NMR: Verify substituent integration (e.g., morpholine protons at δ 3.5–4.0 ppm; benzothiazine carbonyl at ~170 ppm) .
- IR spectroscopy: Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and sulfone groups (S=O at ~1150–1300 cm⁻¹) .
- Mass spectrometry (HRMS): Validate molecular weight (expected [M+H]+ ~470–480 Da) .
Advanced: How does X-ray crystallography resolve ambiguities in the compound’s 3D conformation?
Answer:
Single-crystal X-ray diffraction reveals:
- Dihedral angles between the benzothiazine core and substituents (e.g., 4-butylphenyl group orientation impacts π-π stacking) .
- Hydrogen bonding networks involving the morpholine carbonyl, critical for stability and interaction with biological targets .
Note: Crystallization requires slow evaporation from DMSO/EtOH mixtures .
Basic: What in vitro assays are recommended for preliminary biological activity screening?
Answer:
- Kinase inhibition assays: Test against kinases (e.g., PI3K, EGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity: MTT assay on cancer cell lines (IC50 determination) .
- Solubility: Use shake-flask method (PBS, pH 7.4) to assess bioavailability .
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer:
- Dose-response reevaluation: Test overlapping concentration ranges (e.g., 0.1–100 µM) to identify non-linear effects.
- Target validation: Use CRISPR knockouts or siRNA silencing to confirm specificity .
- Batch variability analysis: Compare purity (≥95% via HPLC) and counterion effects (e.g., HCl salt vs. freebase) .
Basic: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular docking (AutoDock Vina): Screen against Protein Data Bank (PDB) structures (e.g., 4LKY for kinases) to estimate binding affinities (ΔG values) .
- Pharmacophore modeling (MOE): Identify critical interaction sites (e.g., hydrogen bonds with morpholine carbonyl) .
Advanced: How do molecular dynamics (MD) simulations refine binding mode predictions?
Answer:
- Simulation parameters: Run 100-ns trajectories (AMBER force field, explicit solvent) to assess conformational stability.
- Binding free energy calculations : Use MM-PBSA to quantify contributions from hydrophobic interactions and desolvation .
Basic: How do structural modifications (e.g., fluorination) affect bioactivity?
Answer:
- Fluorine substitution (e.g., at the benzothiazine 6-position) enhances metabolic stability and logP (lipophilicity) but may reduce solubility .
- Methoxy groups improve membrane permeability (e.g., CNS penetration) but require CYP450 inhibition screening .
Advanced: What strategies optimize selectivity against off-target receptors?
Answer:
- SAR studies: Compare analogs with varying substituents (e.g., 4-butyl vs. 4-fluorophenyl) using radioligand binding assays .
- Proteome-wide profiling: Use affinity chromatography-mass spectrometry (AfCMS) to identify off-target interactions .
Basic: How is stability assessed under physiological conditions?
Answer:
- Forced degradation studies: Expose to pH 1–9 buffers (37°C, 24h) and analyze via HPLC for degradation products (e.g., sulfone hydrolysis) .
- Plasma stability: Incubate in human plasma (37°C, 1h) and quantify parent compound remaining .
Advanced: What analytical challenges arise in quantifying low-abundance metabolites?
Answer:
- LC-MS/MS sensitivity: Optimize MRM transitions (e.g., m/z 480 → 362 for the parent ion) with a limit of quantification (LOQ) ≤1 ng/mL.
- Matrix effects: Use deuterated internal standards to correct for ion suppression in biological matrices .
Basic: What safety precautions are required for handling this compound?
Answer:
- PPE: Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods due to potential dust inhalation risks .
- Storage: −20°C under argon to prevent oxidation .
Advanced: How can in silico toxicity models guide preclinical development?
Answer:
- ADMET prediction (ADMET Predictor): Screen for hERG inhibition, hepatotoxicity, and Ames mutagenicity .
- DEREK Nexus: Flag structural alerts (e.g., reactive sulfone groups) requiring experimental validation .
Cross-Disciplinary: What non-pharmaceutical applications exist for this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
